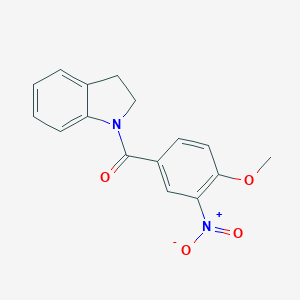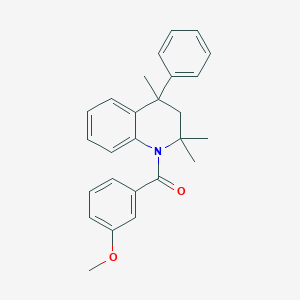
N-(4-METHYL-2-QUINOLYL)-N-(1-NAPHTHYL)AMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-METHYL-2-QUINOLYL)-N-(1-NAPHTHYL)AMINE is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of a quinoline core substituted with a methyl group at the 4-position and an N-(naphthalen-1-yl)amine group at the 2-position. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-METHYL-2-QUINOLYL)-N-(1-NAPHTHYL)AMINE typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using various methods such as the Skraup, Doebner von Miller, and Combes reactions.
Substitution at the 4-Position:
N-Arylation at the 2-Position: The N-(naphthalen-1-yl)amine group can be introduced through a Buchwald-Hartwig amination reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and green chemistry principles to minimize waste and improve yield .
Chemical Reactions Analysis
Types of Reactions
N-(4-METHYL-2-QUINOLYL)-N-(1-NAPHTHYL)AMINE undergoes various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline core, particularly at the 2- and 4-positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated quinoline derivatives, aminoquinolines, and thioquinolines.
Scientific Research Applications
N-(4-METHYL-2-QUINOLYL)-N-(1-NAPHTHYL)AMINE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-METHYL-2-QUINOLYL)-N-(1-NAPHTHYL)AMINE involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth and survival. By binding to specific proteins within this pathway, the compound can induce apoptosis and inhibit cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2-chloro-8-methyl-N-(quinolin-5-yl)quinolin-4-amine: Known for its anticancer activity.
4-hydroxy-2-quinolones: Exhibits antimicrobial and antimalarial properties.
N-(naphthalen-1-yl)-N-(phenyl(quinolin-3-yl)methyl)amide: Studied for its anti-Mycobacterium tuberculosis activity.
Uniqueness
N-(4-METHYL-2-QUINOLYL)-N-(1-NAPHTHYL)AMINE is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the development of novel therapeutic agents with targeted biological activities .
Properties
Molecular Formula |
C20H16N2 |
|---|---|
Molecular Weight |
284.4g/mol |
IUPAC Name |
4-methyl-N-naphthalen-1-ylquinolin-2-amine |
InChI |
InChI=1S/C20H16N2/c1-14-13-20(21-18-11-5-4-9-16(14)18)22-19-12-6-8-15-7-2-3-10-17(15)19/h2-13H,1H3,(H,21,22) |
InChI Key |
NCCHTYZDUAAGBX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=CC=CC=C12)NC3=CC=CC4=CC=CC=C43 |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)NC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![DIMETHYL 2-[1-[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETYL]-7-METHOXY-2,2-DIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE](/img/structure/B447515.png)
![DIMETHYL 2-[1-[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETYL]-2,2,8-TRIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE](/img/structure/B447516.png)
![2-(3-chloro-4-methylphenyl)-4,4,6-trimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B447519.png)

![2-(3-fluorophenyl)-4,4,6-trimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B447521.png)
![2-{4-nitrophenyl}-5-methyl-4-[N-(3-pyridinylmethyl)ethanimidoyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B447524.png)

![5,7-dimethyl-2-(3-nitrophenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),9,11,13,15-pentaene-4,6,17-trione](/img/structure/B447528.png)
![2-[2-oxo-2-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B447530.png)
![7-fluoro-4,4-dimethyl-5-(3-methylbenzoyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B447531.png)
![2-[2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B447532.png)
![10-(4-nitrophenyl)-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B447534.png)
![tetramethyl 6'-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-5',5',9'-trimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B447535.png)
![2-[2-(6-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B447536.png)
